
Fenofibrate-d6
Vue d'ensemble
Description
L'inhibiteur de PTP I est un composé connu pour sa capacité à inhiber les protéines tyrosine phosphatases (PTP). Les protéines tyrosine phosphatases sont des enzymes qui éliminent les groupes phosphate des résidus tyrosine phosphorylés sur les protéines, jouant un rôle crucial dans la régulation des processus cellulaires tels que la croissance cellulaire, la différenciation et le métabolisme. L'inhibiteur de PTP I a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies, notamment le diabète, le cancer et les maladies neurodégénératives .
Applications De Recherche Scientifique
Analytical Applications
Internal Standard in Quantification:
Fenofibrate-d6 serves as an internal standard in the quantification of fenofibrate using techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated compound helps improve the accuracy and reliability of analytical results by compensating for variability in sample preparation and instrument performance .
Pharmacokinetic Studies:
Due to its stable isotopic labeling, this compound is extensively utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of fenofibrate in biological systems. This application is crucial for understanding the drug's behavior in vivo, which can inform dosage recommendations and therapeutic efficacy .
Clinical Research Applications
Treatment of Dyslipidemia:
Fenofibrate is primarily used to treat dyslipidemia by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARα. Research involving this compound can help elucidate the mechanisms by which fenofibrate reduces triglyceride levels and increases high-density lipoprotein (HDL) cholesterol levels .
Case Study: GSD Ia Treatment:
A study demonstrated that fenofibrate significantly decreases hepatic triglycerides and glycogen levels in neonatal mice with Glycogen Storage Disease type Ia (GSD Ia). The administration of fenofibrate led to improved autophagy and β-oxidation of fatty acids, suggesting its potential as a therapeutic agent for metabolic disorders characterized by lipid accumulation . This research highlights the compound's relevance beyond traditional dyslipidemia treatment.
Mechanistic Studies
Autophagy and Metabolism:
this compound has been used in studies investigating its effects on autophagy and lipid metabolism. In particular, it has been shown to restore autophagic flux in models of impaired autophagy, such as GSD Ia mice. The compound's ability to modulate key proteins involved in autophagy (e.g., LC3-II and P62) provides insights into its cellular mechanisms .
Impact on Non-Alcoholic Fatty Liver Disease (NAFLD):
Research indicates that fenofibrate may also be beneficial in treating NAFLD due to its lipid-modulating effects. By studying this compound, researchers can better understand its role in reducing liver fat accumulation and improving liver function markers .
Safety and Efficacy Studies
Long-term Safety Profile:
Fenofibrate has an established safety profile as an FDA-approved drug. Studies using this compound can help assess long-term safety outcomes in various populations, including those with metabolic syndromes or cardiovascular diseases. This is particularly important for evaluating the risk-benefit ratio of chronic treatment regimens .
Mécanisme D'action
Target of Action
Fenofibrate primarily targets the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in lipid, glucose, and amino acid homeostasis . It also has a significant role in the regulation of genes involved in inflammation, angiogenesis, and cell apoptosis .
Mode of Action
Fenofibrate is rapidly converted to fenofibric acid in vivo, which binds to PPARα and forms a heterodimer complex with retinoid X receptor (RXR) . This binding activates PPARα, leading to the transcription of various genes that regulate lipid metabolism, inflammation, angiogenesis, and cell apoptosis . The activation of PPARα also increases lipolysis and reduces apoprotein C-III .
Biochemical Pathways
Fenofibrate affects several biochemical pathways. It enhances the PPARα/PGC-1α signaling pathway , promoting mitochondrial β-oxidation, reducing oxidative stress damage, and lipid accumulation in the liver . It also significantly enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Pharmacokinetics
Fenofibrate is known to have a lipid-lowering effect. It is readily and entirely transformed into fenofibric acid, which can be partially metabolized into a reduced derivative . The absorption of fenofibrate is significantly increased after food consumption, which is believed to be due to the increased gastric emptying rate and the increased calories in the duodenum .
Result of Action
The activation of PPARα by fenofibrate leads to a range of molecular and cellular effects. It improves the survival of retinal endothelial and pigment epithelial cells under diabetic conditions . It also inhibits the proliferation of gliomas . In the liver, it promotes mitochondrial β-oxidation, reduces oxidative stress damage, and lipid accumulation .
Action Environment
Environmental factors, such as diet, can influence the action of fenofibrate. For instance, a high-fat diet can significantly alter the composition and metabolic pathways of gut microbiota, which in turn can affect the action of fenofibrate . Fenofibrate treatment significantly reduces serum lipid levels in hyperlipidemia hamsters fed a high-fat diet .
Analyse Biochimique
Biochemical Properties
Fenofibrate-d6 interacts with PPARα, a key regulator of lipid metabolism . It has EC50 values of 18 and 30 μM for mouse and human receptors, respectively . It is selective for PPARα over PPARγ and lacks activity at mouse and human PPARδ at a concentration of 100 μM .
Cellular Effects
This compound has been shown to significantly reduce serum lipid levels in hyperlipidemia hamsters . It also increases the levels of beneficial bacterial species associated with health, including Bacteroides ovatus, Bifidobacterium animalis, Bacteroides intestinalis, Allobaculum stercoricanis, Lactobacillus reuteri, and Bacteroides acidifaciens .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PPARα, leading to the activation of this receptor . This activation results in the modulation of genes involved in lipid metabolism, leading to decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the progression of diabetic retinopathy and other microvascular endpoints in patients with type 2 diabetes over a mean 4.03-year follow-up period .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study involving hamsters fed a high-fat diet, fenofibrate treatments significantly reduced the serum lipid levels in hyperlipidemia hamsters . The group treated with fenofibrate exhibited higher levels of beneficial bacterial species associated with health .
Metabolic Pathways
This compound is involved in the PPARα pathway, which plays a crucial role in lipid metabolism . It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Transport and Distribution
This compound is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, fenofibric acid . The absorption rate of this compound is significantly affected by the fat content of ingested food .
Subcellular Localization
The subcellular localization of this compound is primarily within the liver, heart, muscle, and kidney, where it augments fatty acid catabolism . It is also found in the cells of the gastrointestinal tract where it is absorbed .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'inhibiteur de PTP I implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base de l'inhibiteur de PTP I est synthétisée par une série de réactions de condensation et de cyclisation.
Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution, en utilisant des réactifs tels que les halogénures et les amines.
Méthodes de production industrielle
La production industrielle de l'inhibiteur de PTP I suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisées sont utilisées pour améliorer l'efficacité et la mise à l'échelle .
Analyse Des Réactions Chimiques
Types de réactions
L'inhibiteur de PTP I subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuées dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont effectuées sous atmosphère inerte.
Substitution : Halogénures, amines ; les réactions sont effectuées dans des solvants polaires ou non polaires, en fonction de la substitution spécifique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'inhibiteur de PTP I avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leurs activités biologiques .
Applications de la recherche scientifique
L'inhibiteur de PTP I a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier les processus de phosphorylation et de déphosphorylation des protéines.
Biologie : Investigated pour son rôle dans la régulation des voies de signalisation cellulaire et son potentiel comme agent thérapeutique.
Médecine : Exploré pour son potentiel à traiter des maladies telles que le diabète, le cancer et les maladies neurodégénératives en modulant l'activité des PTP.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les PTP
Mécanisme d'action
L'inhibiteur de PTP I exerce ses effets en se liant au site actif des protéines tyrosine phosphatases, inhibant ainsi leur activité enzymatique. Cette inhibition empêche la déphosphorylation des résidus tyrosine sur les protéines, conduisant à des voies de signalisation cellulaire modifiées. Les cibles moléculaires de l'inhibiteur de PTP I comprennent diverses PTP impliquées dans des processus cellulaires clés, telles que PTP1B et TC-PTP. En inhibant ces enzymes, l'inhibiteur de PTP I peut moduler les voies liées à la croissance cellulaire, à la différenciation et au métabolisme .
Comparaison Avec Des Composés Similaires
Composés similaires
Inhibiteurs de PTP1B : Composés qui inhibent spécifiquement la protéine tyrosine phosphatase 1B, tels que ABBV-CLS-484 et Compound-182.
Composés du vanadium : Inhibiteurs à base de vanadium qui imitent le phosphate et inhibent une large gamme de PTP.
Unicité
L'inhibiteur de PTP I est unique en sa capacité à inhiber sélectivement plusieurs PTP, ce qui en fait un outil polyvalent pour l'étude de divers processus cellulaires et d'applications thérapeutiques potentielles. Contrairement à certains autres inhibiteurs, l'inhibiteur de PTP I a montré son efficacité dans la modulation de plusieurs voies de signalisation, offrant un champ d'action plus large pour la recherche et le potentiel thérapeutique .
Activité Biologique
Fenofibrate-d6 is a deuterium-labeled derivative of fenofibrate, a widely used medication primarily indicated for the management of dyslipidemia. It functions as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), playing a crucial role in lipid metabolism. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Fenofibrate exerts its effects primarily through the activation of PPARα, which leads to several metabolic changes:
- Increased Lipoprotein Lipase Activity : Fenofibrate enhances the activity of lipoprotein lipase, promoting the breakdown of triglycerides into free fatty acids.
- Reduction in Triglyceride Levels : The drug significantly reduces plasma triglyceride levels by enhancing fatty acid β-oxidation and decreasing hepatic production of very-low-density lipoprotein (VLDL) .
- Increased HDL Cholesterol : Fenofibrate also facilitates an increase in high-density lipoprotein (HDL) cholesterol levels, contributing to improved lipid profiles in patients with dyslipidemia .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound shows notable characteristics:
- Absorption : Fenofibrate is well absorbed after oral administration, with peak plasma concentrations occurring approximately 4 to 8 hours post-dose.
- Half-life : The terminal half-life ranges from 20 to 23 hours, allowing for once-daily dosing .
- Bioequivalence Studies : Recent studies indicate that the bioavailability of fenofibrate can be significantly affected by food intake. For instance, under high-fat meal conditions, certain formulations showed a notable increase in absorption compared to others .
Case Studies and Experimental Data
-
Impact on Hepatic Lipid Levels :
- In a study involving neonatal G6pc−/− mice, fenofibrate administration resulted in a rapid decrease in hepatic triglyceride and glycogen levels. This suggests potential therapeutic applications for conditions like glycogen storage disease .
- Histological examinations revealed that fenofibrate treatment led to a significant reduction in hepatosteatosis, indicating improved liver health .
- PPARα Activation and Peripheral Neuropathy :
- Inhibition of Cytochrome P450 Isoforms :
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTINGFKWWXKFG-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648850 | |
Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092484-56-4 | |
Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.